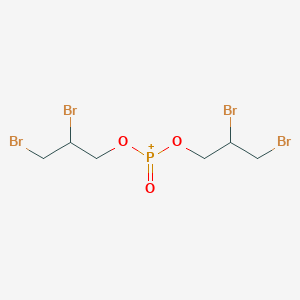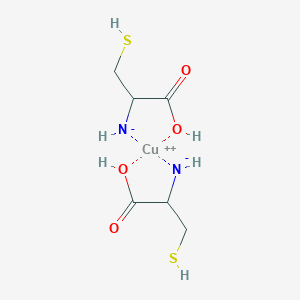
Copper;(1-carboxy-2-sulfanylethyl)azanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;(1-carboxy-2-sulfanylethyl)azanide is a chemical compound with the molecular formula C4H6CuNO2S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of copper, a carboxyl group, a sulfanyl group, and an azanide group, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Copper;(1-carboxy-2-sulfanylethyl)azanide typically involves the reaction of copper salts with appropriate organic ligands. One common method is the reaction of copper(II) sulfate with 1-carboxy-2-sulfanylethylamine under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and filtration to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Copper;(1-carboxy-2-sulfanylethyl)azanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can be reduced to form copper(I) complexes.
Substitution: The azanide group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in the presence of suitable solvents like ethanol or methanol.
Major Products Formed
Oxidation: Copper(II) complexes with modified ligands.
Reduction: Copper(I) complexes with retained ligands.
Substitution: New compounds with substituted azanide groups.
Wissenschaftliche Forschungsanwendungen
Copper;(1-carboxy-2-sulfanylethyl)azanide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential role in enzyme mimetics and biological redox processes.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of Copper;(1-carboxy-2-sulfanylethyl)azanide involves its interaction with molecular targets such as enzymes and cellular components. The copper ion plays a crucial role in redox reactions, facilitating electron transfer processes. The compound can also bind to specific proteins, altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Copper;(1-carboxy-2-sulfanylethyl)azanide shares similarities with other copper complexes such as copper(II) acetate and copper(II) chloride.
- Compounds like this compound are unique due to the presence of both carboxyl and sulfanyl groups, which enhance their reactivity and versatility.
Uniqueness
- The combination of copper with carboxyl and sulfanyl groups in this compound provides unique redox properties and catalytic potential, distinguishing it from other copper complexes.
Eigenschaften
CAS-Nummer |
13870-83-2 |
|---|---|
Molekularformel |
C6H12CuN2O4S2 |
Molekulargewicht |
303.9 g/mol |
IUPAC-Name |
copper;(1-carboxy-2-sulfanylethyl)azanide |
InChI |
InChI=1S/2C3H6NO2S.Cu/c2*4-2(1-7)3(5)6;/h2*2,4,7H,1H2,(H,5,6);/q2*-1;+2 |
InChI-Schlüssel |
AKMBAYBGSCYYRM-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)O)[NH-])S.C(C(C(=O)O)[NH-])S.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



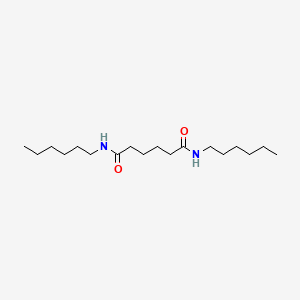

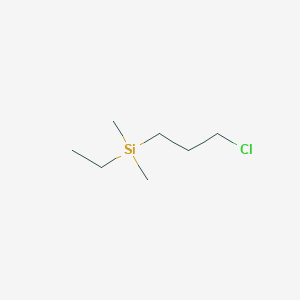

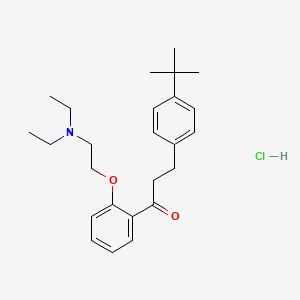

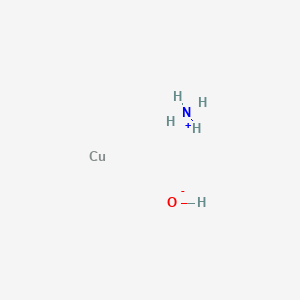
oxophosphanium](/img/structure/B14716640.png)
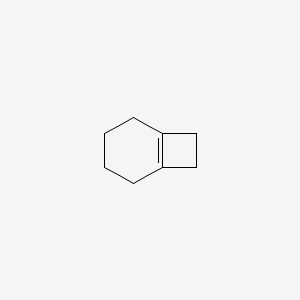
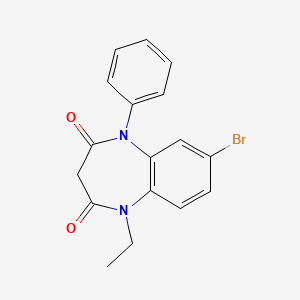
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)
